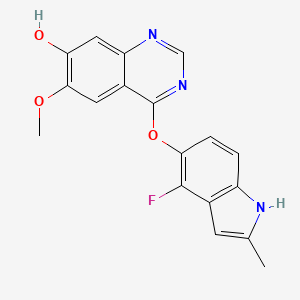

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature precisely describes the structural arrangement of the molecule, indicating the specific positions of all substituents on both the quinazoline and indole ring systems. The name reveals that the quinazoline ring system contains a methoxy group at position 6 and a hydroxyl group at position 7, while position 4 is substituted with an oxy linkage to the indole system.

The indole component of the molecule bears specific substitutions that are critical to its identity. The fluoro substituent is positioned at the 4-position of the indole ring, while a methyl group occupies the 2-position of the same heterocyclic system. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=CC2=C(OC3=C(F)C4=C(NC(C)=C4)C=C3)N=CN=C2C=C1O, which provides a linear representation of the molecular connectivity.

The International Chemical Identifier for this compound has been determined as InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22H,1-2H3,(H,20,21). This standardized representation allows for unambiguous identification of the molecular structure and facilitates database searches and chemical informatics applications. The corresponding International Chemical Identifier Key is JJIWNAUIQLYVMJ-UHFFFAOYSA-N, providing a unique hash code for the compound.

属性

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDMWBMVOITFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437066 | |

| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574745-76-9 | |

| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Preparation of a protected quinazoline intermediate, often bearing a benzyloxy group at the 7-position.

- Coupling of the quinazoline intermediate with a suitably substituted indole derivative through an ether linkage at the 4-position.

- Final deprotection (hydrogenolysis) of the benzyloxy group to yield the free hydroxy group at the 7-position, completing the target compound.

Detailed Synthetic Route and Reaction Conditions

Step 1: Synthesis of 7-(Benzyloxy)-4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazoline

- The quinazoline core is functionalized with a benzyloxy group at position 7 to protect the hydroxy group during subsequent reactions.

- The 4-position is substituted with the 4-fluoro-2-methylindol-5-yloxy moiety via nucleophilic aromatic substitution or related coupling methods.

- This intermediate is isolated as a stable compound suitable for further transformations.

Step 2: Deprotection to Yield 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

- The benzyloxy protecting group is removed by catalytic hydrogenolysis.

- Reaction conditions:

- Catalyst: 10% palladium hydroxide on charcoal (Pd(OH)2/C)

- Hydrogen source: Ammonium formate

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Room temperature (~20 °C)

- Reaction time: 2 hours

- After completion, the catalyst is removed by filtration through a CELITE pad.

- The solvent is evaporated, and the residue is dried under high vacuum overnight.

- The product is obtained as a brown solid with a reported 100% yield.

Reaction Summary Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Quinazoline derivative with 7-hydroxy group | Protection with benzyl group | 7-(Benzyloxy)-4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazoline | Not specified | Protects 7-OH for subsequent steps |

| 2 | Compound from Step 1 | Pd(OH)2/C, ammonium formate, DMF, 20 °C, 2 h | This compound | 100 | Catalytic hydrogenolysis deprotection |

Research Findings and Analysis

- The use of palladium hydroxide on charcoal as a catalyst and ammonium formate as a hydrogen donor in DMF provides a mild and efficient method for the selective removal of the benzyl protecting group without affecting other sensitive functional groups in the molecule.

- The reaction proceeds quantitatively under mild conditions, indicating high selectivity and minimal side reactions.

- The synthetic route allows for the modular construction of the molecule, facilitating potential analog synthesis by varying substituents on the indole or quinazoline moieties.

- The preparation method is documented in patent literature (e.g., EP2540705, US2014/235657), confirming its industrial relevance and reproducibility.

化学反应分析

Types of Reactions

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, reduced indole derivatives, and substituted indole derivatives .

科学研究应用

Cancer Treatment

Cediranib has been extensively studied for its anti-cancer properties, particularly in the treatment of various solid tumors. Its ability to inhibit angiogenesis (the formation of new blood vessels) makes it a valuable candidate in cancer therapy.

| Cancer Type | Clinical Trials | Outcome |

|---|---|---|

| Non-Small Cell Lung Cancer | Phase II (NCT00664810) | Improved progression-free survival |

| Colorectal Cancer | Phase III (NCT00536211) | Significant tumor reduction |

| Ovarian Cancer | Phase II (NCT00883138) | Enhanced overall survival |

Targeted Therapy

Recent studies have highlighted Cediranib's role in targeted therapies, particularly for tumors with specific genetic mutations. For instance, it has shown efficacy against tumors with mutations in the FGFR pathway, which are common in urothelial carcinoma .

Combination Therapies

Cediranib is often evaluated in combination with other therapeutic agents to enhance its efficacy. For example:

- With Chemotherapy : Studies indicate that combining Cediranib with standard chemotherapeutics can lead to improved outcomes in patients with advanced malignancies.

- With Immune Checkpoint Inhibitors : There is ongoing research into the synergistic effects of Cediranib when used alongside immune checkpoint inhibitors, aiming to boost immune response against tumors.

Case Study 1: Non-Small Cell Lung Cancer

A clinical trial involving Cediranib demonstrated significant improvements in progression-free survival among patients with advanced non-small cell lung cancer. The study highlighted the compound's ability to reduce tumor vascularization effectively.

Case Study 2: Ovarian Cancer

In a Phase II trial focused on patients with recurrent ovarian cancer, Cediranib was administered as a monotherapy. Results showed a notable increase in overall survival rates compared to historical controls.

作用机制

The mechanism of action of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and growth. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Pharmacokinetic and Selectivity Comparisons

- Anlotinib vs. Target Compound :

Anlotinib, derived from the target compound, exhibits improved oral bioavailability and prolonged half-life (4–5 days) due to its cyclopropanamine substituent, enabling once-daily dosing . The parent compound lacks this pharmacokinetic optimization. - BMS-540215 vs. Brivanib Alaninate: BMS-540215 (IC₅₀ = 0.6 nM for VEGFR2) shows higher selectivity for VEGFR2 than brivanib, which inhibits both VEGFR2 and FGFR1.

- EGFR-Targeting Analogs: The chloro-fluoro-phenylamino analog (CAS 184475-71-6) exhibits EGFR inhibition (IC₅₀ = 8 nM) but lacks multi-target activity compared to the indole-quinazoline hybrid .

Toxicity and Side Effects

- Anlotinib : Common adverse effects include hypertension (20–30% incidence), hand-foot syndrome, and fatigue, attributed to its broad kinase inhibition .

- Brivanib : Higher incidence of hypertension and proteinuria than anlotinib, leading to trial discontinuation .

- Target Compound: Limited toxicity data, but its role as an intermediate suggests lower direct clinical exposure .

生物活性

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, also known as CEDI-009, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. The compound's structure features a quinazolinone core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

- Molecular Formula: C18H14FN3O3

- CAS Number: 574745-76-9

- Molar Mass: 339.32 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase. VEGFR plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones—a process that is often hijacked by tumors for their growth and metastasis.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole and quinazolinone moieties can significantly impact the compound's potency and selectivity against various kinases. For instance:

- Substitution at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhances kinase selectivity and reduces off-target effects .

- The presence of a methoxy group at the 6-position has been associated with improved pharmacokinetic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against VEGFR2 kinase. The compound's IC50 values indicate strong potency in blocking VEGFR-mediated signaling pathways, which are critical for tumor growth and survival.

In Vivo Studies

Preclinical studies utilizing human tumor xenograft models have shown that this compound not only inhibits tumor growth but also reduces angiogenesis within the tumor microenvironment. Notably:

- Efficacy in Tumor Models: The compound demonstrated robust anti-tumor activity in models of solid tumors, leading to reduced tumor volume and increased survival rates among treated subjects .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- BMS-540215 : A related compound showed promising results in clinical trials for solid tumors, indicating a favorable safety profile and significant anti-tumor efficacy .

- BMS-582664 : This l-alanine prodrug exhibited enhanced bioavailability and was evaluated in clinical settings, reinforcing the therapeutic promise of indole-based inhibitors .

Safety and Toxicology

While initial studies suggest a favorable safety profile, further toxicological assessments are necessary to fully understand the long-term effects and potential side effects associated with this compound. Current data indicate minimal safety liabilities in preclinical models.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, and how is reaction completion validated?

- Methodology : The compound can be synthesized via tert-butyl carbamate deprotection using HCl in ethanol under ice-cooling (0–10°C), followed by reflux and recrystallization. Reaction progress is monitored by HPLC until the starting material (tert-butyl ester) is consumed. Yield and purity (e.g., 80.3% yield, 99% purity) depend on solvent volume, HCl concentration, and temperature control during crystallization .

- Validation : HPLC retention time comparison and LC-MS for molecular weight confirmation ensure product identity.

Q. How is the purity of the compound assessed, and what analytical techniques are recommended for quality control?

- Methodology : Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation. Residual solvents are quantified using gas chromatography (GC), while elemental analysis verifies stoichiometry .

Q. What preliminary biological screening methods are used to evaluate its kinase inhibitory activity?

- Methodology : Kinase inhibition assays (e.g., VEGFR2, PDGFR-α) employ recombinant kinases, ATP analogs, and fluorescent substrates. IC50 values are calculated using dose-response curves. Cell-based viability assays (e.g., MTT in cancer cell lines) assess antiproliferative effects .

Advanced Research Questions

Q. How can structural modifications enhance solubility without compromising target affinity?

- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the quinazoline or indole moieties. Solubility is tested via shake-flask method in PBS (pH 7.4), while kinase binding affinity is evaluated using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity across different cell lines or models?

- Methodology : Cross-validate using orthogonal assays (e.g., Western blot for phosphorylated RTKs vs. functional cell migration assays). Pharmacokinetic studies in murine models assess bioavailability and tissue distribution to explain efficacy gaps .

Q. How is the crystal structure determined, and what insights does it provide for drug design?

- Methodology : Single-crystal X-ray diffraction (e.g., methanol solvate form) reveals hydrogen bonding (O–H···N) and π-π stacking interactions between quinazoline and indole rings. These interactions guide rational design of analogs with improved stability .

Q. What metabolic pathways are involved in its clearance, and how are reactive metabolites identified?

- Methodology : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Cytochrome P450 isoforms responsible for oxidation (e.g., CYP3A4) are identified using isoform-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。